molecular formula C17H20N4O2 B11227807 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether

4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether

Cat. No.: B11227807
M. Wt: 312.37 g/mol
InChI Key: DZANGOFIURZBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether is a triazolopyrimidine derivative characterized by a fused heterocyclic core structure. The compound features an isobutyl group at position 2 of the triazolo[1,5-a]pyrimidine scaffold, a methoxy-substituted phenyl ring at position 7, and a methyl ether at the para position of the phenyl group. Its synthesis likely follows established methods for triazolopyrimidines, involving cyclocondensation of aminotriazoles with β-keto esters or chlorination of hydroxyl precursors (e.g., POCl₃-mediated reactions, as seen in related compounds) .

Triazolopyrimidines are known for diverse biological activities, including anticonvulsant, antiviral, and anti-tubercular properties. The structural modifications in this compound—such as the lipophilic isobutyl group and electron-donating methoxy substituents—may enhance its pharmacokinetic profile or target specificity compared to simpler analogs.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H20N4O2/c1-11(2)9-16-19-17-18-8-7-13(21(17)20-16)12-5-6-14(22-3)15(10-12)23-4/h5-8,10-11H,9H2,1-4H3

InChI Key

DZANGOFIURZBJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Functionalization of the Triazolo-Pyrimidine Core

The chlorine atom at the 7-position serves as a reactive site for substitution reactions :

  • Nucleophilic aromatic substitution : Replacement of chlorine with oxygen-containing groups (e.g., alkoxy) using reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in a Mitsunobu-like reaction .

  • Alkylation : Introduction of isobutyl groups via SNAr (nucleophilic aromatic substitution) or other alkylation methods, though specifics depend on the directing effects of substituents .

Reaction Type Reagents Conditions Outcome
Substitution (Mitsunobu)Phenol derivative, PPh₃, DEADTHF, room temperature7-Alkoxy-triazolo-pyrimidine
AlkylationIsobutyl halideDMF, K₂CO₃2-Isobutyl-triazolo-pyrimidine

Formation of the Phenyl Methyl Ether Moiety

The 2-methoxyphenyl methyl ether group is introduced through:

  • Methylation : Reaction of phenolic oxygen with methyl iodide (CH₃I) in the presence of a base (e.g., Cs₂CO₃) to form the methoxy group .

  • Ether synthesis : Attachment of the phenyl ether via coupling reactions (e.g., using phenol derivatives and alkylating agents) .

Reaction Step Reagents Conditions Outcome
MethylationCH₃I, Cs₂CO₃DMF, room temperature2-Methoxyphenyl
Ether formationPhenol derivative, methylating agentAlkyl halide, basePhenyl methyl ether

Reaction Pathways and Key Observations

  • Reactivity of the triazolo-pyrimidine core : The electron-deficient nature of the ring facilitates nucleophilic substitution at the 7-position .

  • Influence of substituents : Fluorine and methoxy groups enhance lipophilicity, which may modulate biological activity (e.g., enzyme inhibition) .

  • Purification : Compounds are often purified by column chromatography or recrystallization to remove byproducts like triphenylphosphine oxide .

Biological and Structural Implications

  • Structure-activity relationships : Modifications to the triazolo-pyrimidine core (e.g., alkylation, substitution) significantly affect pharmacological profiles, such as PDE2 inhibition .

  • Mechanistic insights : Analogous compounds show activity against Mycobacterium tuberculosis via non-cell-wall targets, highlighting the importance of structural diversity .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is derived from the triazolo[1,5-a]pyrimidine class, which has been recognized for its diverse biological activities. The synthesis typically involves the reaction of 2-methoxyphenyl methyl ether with isobutyl derivatives of triazolo-pyrimidine under specific conditions to yield the target compound. The structural features contribute to its biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation. Studies have shown that triazolo-pyrimidine derivatives can interact with various molecular targets that are crucial for cancer cell survival.
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating substantial efficacy.

Neuroprotective Effects

The neuroprotective potential of 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether has also been explored:

  • Mechanism : It is hypothesized that this compound can modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This could be beneficial in treating neurological disorders such as epilepsy or neurodegenerative diseases.

Anti-inflammatory Activity

The compound may exhibit anti-inflammatory properties:

  • Cytokine Modulation : Studies suggest that it can reduce levels of pro-inflammatory cytokines in various models of inflammation, indicating a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Study on Anticancer Efficacy : A study conducted by Wei et al. evaluated the cytotoxic effects on A549 lung cancer cells, revealing an IC50 value of 26 µM for one derivative, indicating significant anticancer activity.
  • Neuroprotective Study : Research by Zhang et al. demonstrated that similar compounds could reduce oxidative stress markers in neuronal models, suggesting potential applications in neuroprotection.
  • Anti-inflammatory Research : A study by Liu et al. showed that derivatives significantly reduced pro-inflammatory cytokines in LPS-induced macrophages, highlighting their therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether involves its interaction with specific molecular targets and pathways. For example, it can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the induction of cell apoptosis and G2/M phase arrest in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Isobutyl vs.
  • Methoxy Positioning : The 2-methoxyphenyl methyl ether at position 7 is distinct from 5-(2-methoxyphenyl) analogs , which may alter steric interactions in target binding.
  • Chlorine Substitution : Chlorinated derivatives (e.g., ) are often intermediates for nucleophilic substitutions, whereas the methyl ether in the target compound suggests metabolic stability.

Biological Activity

The compound 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether is a derivative of the triazolo-pyrimidine family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

Biological Activity Overview

The biological activities of triazolo-pyrimidines have been extensively studied due to their potential as therapeutic agents. The specific compound has shown promising results in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The IC50 values were found to be in the submicromolar range, indicating potent activity ( ).
Cell LineIC50 Value (µM)Reference
MCF-7< 1
HCT-116< 1
  • Mechanism of Action : The proposed mechanism includes the inhibition of thymidine phosphorylase and modulation of angiogenesis markers such as VEGF and MMP-9, which are critical in tumor growth and metastasis ( ).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It demonstrated effectiveness against various ESKAPE pathogens, which are notorious for their antibiotic resistance. The activity profile showed variable potency but indicated a potential for further development as an antimicrobial agent ( ).
PathogenActivityReference
E. coliModerate
S. aureusSignificant
P. aeruginosaMinimal

Case Studies

A notable case study involved the synthesis and evaluation of related triazolo-pyrimidine compounds that share structural similarities with the target compound. These studies reported varying degrees of anticancer and antimicrobial activities, reinforcing the importance of structural modifications in enhancing biological efficacy ( ).

Example Case Study

In one study, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The most active compounds had substitutions at specific positions that significantly enhanced their cytotoxicity ( ).

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether, and how do reaction conditions influence yield?

Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions. For example, Ghaffari Khaligh et al. (2020) optimized the synthesis of analogous triazolopyrimidines using a catalytic additive (e.g., p-toluenesulfonic acid) to enhance yield (70–85%) under solvent-free conditions at 80°C . Key steps include:

  • Precursor preparation : Reacting 5-amino-1,2,4-triazole with β-ketoesters or chalcone derivatives.
  • Cyclization : Acid-catalyzed ring closure to form the triazolopyrimidine core.
  • Substituent introduction : Alkylation or etherification at the 2- and 7-positions using isobutyl halides or methoxyphenyl reagents.
    Critical factors : Temperature control (80–100°C), solvent selection (e.g., ethanol vs. solvent-free), and catalyst type (Brønsted acids vs. Lewis acids) significantly impact purity and yield.

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

Answer:

  • X-ray crystallography : Suponitsky et al. (2013) resolved the crystal structure of a related triazolopyrimidine, confirming bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions (e.g., isobutyl vs. methoxyphenyl groups).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
    Best practices : Combine multiple techniques to resolve ambiguities, especially for regioisomers.

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:
Based on analogous triazolopyrimidines :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Store in airtight containers at –20°C, protected from light and moisture.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Note : Always consult Safety Data Sheets (SDS) for compound-specific hazards.

Advanced: How can reaction mechanisms for triazolopyrimidine synthesis be elucidated, and what contradictions exist in proposed pathways?

Answer:
Mechanistic studies often employ isotopic labeling (e.g., 15N^{15}N-triazoles) or computational methods (DFT calculations). Ghaffari Khaligh et al. (2020) proposed a stepwise cyclocondensation mechanism involving keto-enol tautomerization, but contradictions arise in literature regarding:

  • Nucleophilic attack sequence : Whether triazole N1 or N2 initiates ring closure.
  • Catalyst role : Acid catalysts may protonate β-ketoesters or stabilize intermediates.
    Resolution : Kinetic studies (e.g., monitoring by 1H^1H NMR) and intermediate trapping can clarify pathways .

Advanced: How do substituents (e.g., isobutyl vs. methoxy groups) influence the compound’s electronic properties and bioactivity?

Answer:

  • Electronic effects : Methoxy groups donate electrons via resonance, altering the triazolopyrimidine core’s electrophilicity. Isobutyl groups enhance lipophilicity (logP > 3.5).
  • Bioactivity : Analogues with 4-methoxyphenyl substituents show enhanced binding to kinase targets (e.g., CDK2) in docking studies .
    Methodology : Compare Hammett σ values for substituents and correlate with biological assays (e.g., IC50_{50}).

Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Answer:
Per Project INCHEMBIOL guidelines :

  • Degradation studies : Hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F).
  • Partitioning : Measure logKow_{ow} (octanol-water) and soil adsorption coefficients (Koc_{oc}).
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC50_{50}) and genotoxicity tests (Ames assay).
    Data interpretation : Use QSAR models to predict long-term ecological risks.

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., purity of precursors, moisture levels).
  • Analytical cross-validation : Compare NMR shifts with published data for analogues (e.g., Suponitsky et al., 2013 ).
  • Collaborative studies : Share samples with independent labs for benchmarking.

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

Answer:
Adopt split-plot designs (similar to agricultural studies ):

  • Main factors : Substituent type (e.g., isobutyl vs. methyl).
  • Sub-factors : Reaction solvent, temperature.
  • Response variables : Yield, bioactivity (e.g., IC50_{50}), logP.
    Statistical analysis : Use ANOVA to identify significant factors and interactions.

Advanced: How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced properties?

Answer:

  • Target selection : Identify proteins (e.g., kinases) with resolved crystal structures (PDB).
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • Validation : Compare docking scores with experimental IC50_{50} values for known analogues .

Advanced: How should researchers formulate proposals for novel applications (e.g., photodynamic therapy) of this compound?

Answer:
Follow proposal frameworks from :

  • Gap analysis : Identify understudied properties (e.g., fluorescence quantum yield).
  • Hypothesis : Propose mechanisms (e.g., ROS generation under UV light).
  • Methodology : Include time-resolved spectroscopy and in vitro cytotoxicity assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.